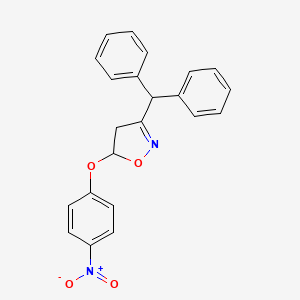
3-(Diphenylmethyl)-5-(4-nitrophenoxy)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of benzhydryl and nitrophenoxy groups in its structure adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzhydryl chloride with 4-nitrophenol to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the desired isoxazole compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzhydryl derivatives.
Scientific Research Applications
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the benzhydryl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzhydryl-5-phenoxy-4,5-dihydroisoxazole: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Benzhydryl-5-(4-aminophenoxy)-4,5-dihydroisoxazole: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole is unique due to the presence of both benzhydryl and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activities. The nitro group, in particular, can undergo various transformations, making this compound versatile for synthetic and research applications.
Properties
CAS No. |
89249-66-1 |
|---|---|
Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-benzhydryl-5-(4-nitrophenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C22H18N2O4/c25-24(26)18-11-13-19(14-12-18)27-21-15-20(23-28-21)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H,15H2 |
InChI Key |
KZGDPXPUGOEGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


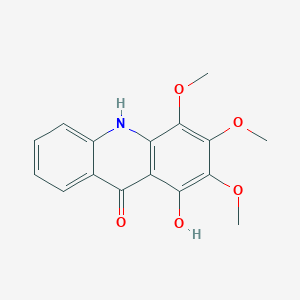
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
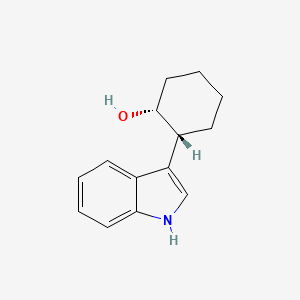
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
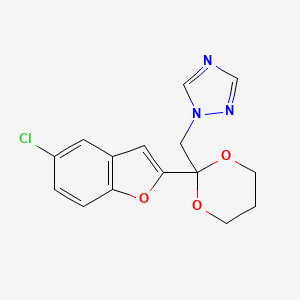
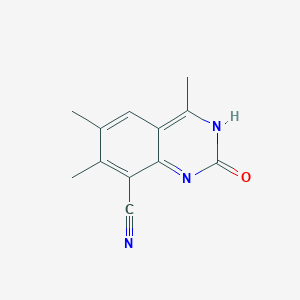

![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
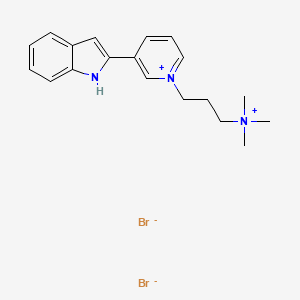
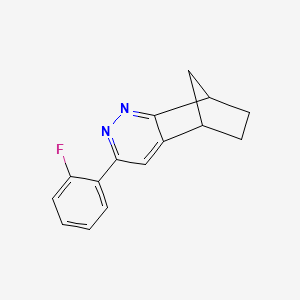

![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
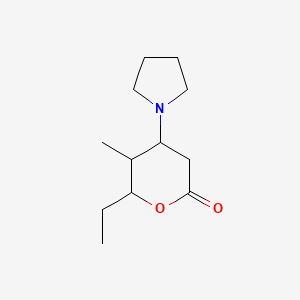
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
